![molecular formula C7H10O2 B145871 3-Hydroxy-4-methylcyclohex-2-en-1-one CAS No. 136113-96-7](/img/structure/B145871.png)
3-Hydroxy-4-methylcyclohex-2-en-1-one
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Description
3-Hydroxy-4-methylcyclohex-2-en-1-one is a versatile chemical compound used in diverse scientific studies, offering immense potential for breakthrough research and applications. The molecule contains a total of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic ketone, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methylcyclohex-2-en-1-one includes a six-membered ring, an aliphatic ketone, and a hydroxyl group . More detailed structural analysis would require specific experimental or computational studies.Scientific Research Applications
Versatile Electrophile in Addition Reactions
2-Cyclohexen-1-one,3-hydroxy-6-methyl-(9CI) serves as a versatile electrophile employed in a range of addition reactions. It is used in conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
Insect Pheromone Synthesis
This compound is utilized in the synthesis of insect sex pheromones, specifically for the Douglas-fir beetle. It acts as a starting material in this biological application .
Catalyst in Decarboxylation of α-Amino Acids
It has been used as a catalyst in the decarboxylation of α-amino acids, which proceeds smoothly to afford the corresponding amino compounds in good yields. This application is significant in the synthesis of optically active amino compounds .
Antioxidative, Antimicrobial, and Cytotoxic Activity
The derivatives of 2-Cyclohexen-1-one have been evaluated for antioxidative, antimicrobial, and cytotoxic activities. This indicates its potential use in medical and pharmaceutical research .
properties
IUPAC Name |
3-hydroxy-4-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h4-5,9H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAISPBNIWWZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one,3-hydroxy-6-methyl-(9CI) |
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